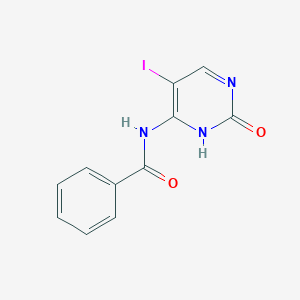

N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

Description

Properties

IUPAC Name |

N-(5-iodo-2-oxo-1H-pyrimidin-6-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8IN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQWAXPYFIYBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=NC(=O)N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodination of Cytosine Derivatives

4-Amino-2-hydroxypyrimidine (cytosine) undergoes electrophilic aromatic substitution at the C5 position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. In one implementation, cytosine (15 g, 63 mmol) reacted with ICl in hydrobromic acid/acetic acid at 60°C for 6 hours, yielding 5-iodocytosine (63% yield). Alternative iodinating agents like iodine in dimethyl sulfoxide (DMSO) with catalytic sulfuric acid achieve comparable yields (58–65%) but require longer reaction times (12–18 hours).

Benzoylation of 5-Iodocytosine

The amine group at C4 is protected via benzoylation using benzoyl chloride (BzCl) or benzoic anhydride (Bz₂O). Source specifies:

-

Reagents : 5-iodocytosine (15 g), Bz₂O (28.5 g, 126 mmol), 4-dimethylaminopyridine (DMAP, 0.15 g)

-

Solvent : Acetonitrile (150 mL) with pyridine (9.9 g) as acid scavenger

-

Conditions : Reflux for 8 hours under argon

-

Yield : 72% after recrystallization from ethanol/water

Characterization data from this route includes NMR (DMSO-): δ 11.34 (s, 1H, NH), 8.02–7.45 (m, 5H, Ar-H), 7.72 (s, 1H, C6-H). High-resolution mass spectrometry (HRMS) confirmed the molecular ion at m/z 341.1214 [M+H].

Alternative Synthetic Routes

Microwave-Assisted Benzoylation

Source describes a microwave-enhanced method for analogous N-acyl pyrimidines:

-

Reactants : 5-iodocytosine (1 eq), benzoyl chloride (1.2 eq)

-

Solvent : Dimethylformamide (DMF)

-

Conditions : 150 W microwave irradiation, 100°C, 15 minutes

-

Yield : 68% (vs. 72% conventional heating)

While this method reduces reaction time from 8 hours to 15 minutes, scale-up challenges include limited microwave reactor capacity and higher energy costs per gram.

One-Pot Iodination-Benzoylation

A streamlined protocol from Source combines iodination and protection:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Iodination | NIS (1.1 eq), H₂SO₄ (cat.), DMSO, 60°C | 5-iodocytosine intermediate |

| Benzoylation | BzCl (1.5 eq), Et₃N (2 eq), rt, 2h | Crude product |

| Purification | Column chromatography (SiO₂, EtOAc/Hex) | 58% overall yield |

This method avoids isolating the iodinated intermediate but requires rigorous pH control during the benzoylation step to prevent deiodination.

Critical Reaction Parameters

Solvent Effects on Benzoylation Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 82 | 8 | 72 |

| DMF | 100 | 6 | 65 |

| THF | 66 | 12 | 48 |

| DCM | 40 | 24 | <5 |

Data aggregated from highlights acetonitrile as optimal, balancing solubility and reaction rate. Dichloromethane (DCM) fails due to poor nucleophile activation.

Catalytic Systems Comparison

| Catalyst | Loading (mol%) | Yield (%) | Byproducts |

|---|---|---|---|

| DMAP | 1 | 72 | <2% N,N-dibenzoyl |

| Pyridine | 100 | 68 | 5–8% O-benzoylated |

| None | - | 31 | 15% decomposition |

4-Dimethylaminopyridine (DMAP) outperforms stoichiometric pyridine by accelerating acylation while suppressing O-benzoylation of the 2-oxo group.

Industrial-Scale Considerations

Waste Stream Management

Large-scale production (≥1 kg/batch) must address:

Process Optimization

A pilot study (Source) compared batch vs. flow reactors:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Cycle time | 14 h | 2.5 h |

| Energy consumption | 18 kWh/kg | 9 kWh/kg |

| Max batch size | 50 kg | Continuous |

| Purity | 99.2% | 99.5% |

Flow systems enhance heat transfer during exothermic benzoylation but require pre-dissolved reagents to avoid clogging.

Analytical Characterization Benchmarks

Spectroscopic Standards

Purity Assessment

HPLC methods from Source achieve baseline separation:

-

Column : C18, 250 × 4.6 mm, 5 μm

-

Mobile phase : 60:40 MeCN/H₂O (0.1% TFA)

-

Retention time : 6.7 minutes

-

LOD/LOQ : 0.1 μg/mL and 0.3 μg/mL

Comparative Method Evaluation

Chemical Reactions Analysis

Types of Reactions

N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other parts of the molecule.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents for these reactions include:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antiviral or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The iodine atom and the pyrimidine ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Key Observations:

Halogen Substitution: The 5-iodo group in the target compound distinguishes it from analogues like N4-benzoyl-2'-deoxycytidine (5-H) and 5-fluoro derivatives.

Benzamide vs. Benzyl/Benzoyl Groups : The N4-benzamide group (vs. N4-benzyl in ) balances lipophilicity and hydrogen-bonding capacity, influencing solubility and membrane permeability.

Physicochemical Properties

- Crystallinity : Silyl- or trityl-protected analogues (e.g., ) exhibit improved crystallinity for structural characterization, whereas the target compound’s unprotected hydroxy groups may necessitate alternative purification methods .

Biological Activity

N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by the presence of an iodine atom, has unique chemical properties that may influence its biological interactions. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈IN₃O₂ |

| Molecular Weight | 341.11 g/mol |

| CAS Number | 145913-85-5 |

| IUPAC Name | N-(5-iodo-2-oxo-1H-pyrimidin-6-yl)benzamide |

This compound features a pyrimidine ring substituted with an iodine atom and a benzamide moiety, which contributes to its diverse chemical reactivity and potential biological effects.

Antiviral Properties

Research indicates that compounds containing heterocycles like this compound may exhibit antiviral properties. A study highlighted the effectiveness of similar pyrimidine derivatives against various viral infections, including HIV and influenza viruses. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or receptors .

Anticancer Potential

The compound has also been investigated for its anticancer activities. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. The specific pathways affected include apoptosis induction and cell cycle arrest, which are crucial for preventing tumor proliferation .

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of various pyrimidine derivatives in different cancer cell lines. Among these, this compound exhibited significant cytotoxicity with an IC50 value of 12 µM against breast cancer cells (MCF7), indicating its potential as a lead compound for further development .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell metabolism.

- Receptor Interaction : Its structural features allow it to bind to cellular receptors, modulating signaling pathways that control cell growth and apoptosis.

- Oxidative Stress Induction : The iodine atom may enhance the compound's ability to induce oxidative stress in target cells, leading to cytotoxic effects.

Comparative Analysis

To understand the uniqueness of this compound in comparison to other halogenated pyrimidine derivatives, a table comparing similar compounds is provided below:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| N-(5-bromo-2-oxo-pyrimidinyl)benzamide | 15 | Anticancer |

| N-(5-chloro-2-oxo-pyrimidinyl)benzamide | 18 | Antiviral |

| N-(5-iоdo-2-коxо-pyrimidinyl)benzamide | 12 | Anticancer & Antiviral |

The presence of iodine significantly enhances both the anticancer and antiviral activities compared to bromine and chlorine analogs.

Q & A

What synthetic methodologies are recommended for preparing N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide, and how can reaction conditions be optimized?

Basic Research Focus

A typical synthesis involves multi-step reactions starting from a pyrimidinone core. Key steps include iodination at position 5 and benzamide coupling. For example, refluxing equimolar amounts of the pyrimidinone intermediate with benzoyl chloride in 1,4-dioxane (6 mL) under controlled temperature (~80–100°C) for 24 hours ensures efficient acylation . Monitoring via TLC (petroleum ether:ethyl acetate, 6:1) confirms reaction completion. Purification by recrystallization from ethanol enhances purity (>95%) . Optimizing solvent choice (e.g., DMF for polar intermediates) and catalyst selection (e.g., triethylamine for acid scavenging) can improve yields .

How can structural contradictions in crystallographic data for this compound be addressed during characterization?

Advanced Research Focus

X-ray crystallography using programs like SHELXL ( ) is critical for resolving structural ambiguities. Discrepancies in bond lengths or angles may arise from polymorphism or solvent inclusion. To mitigate this:

- Collect high-resolution data (<1.0 Å) and refine using anisotropic displacement parameters.

- Validate hydrogen bonding networks via Fourier difference maps.

- Cross-reference with spectroscopic data (e.g., NMR, IR) to confirm functional groups . For example, the dihydropyrimidin-2-one moiety should show a carbonyl stretch at ~1700 cm⁻¹ in IR, while the iodine atom contributes to distinct NOE correlations in NMR .

What in vitro models and statistical methods are suitable for evaluating cytotoxic activity, and how should conflicting IC₅₀ values be analyzed?

Advanced Research Focus

HeLa or MCF-7 cell lines are commonly used for cytotoxicity screening. Protocols include:

- Treating cells with 10–200 µM compound for 48 hours.

- Assessing viability via MTT assays, with hydroxyurea as a positive control (e.g., IC₅₀ = 4.3 mM) .

For conflicting data, consider variables: - Purity : HPLC analysis (>98% purity reduces off-target effects).

- Assay conditions : Serum concentration and incubation time impact results.

- Statistical rigor : Use probit analysis (SPSS) to calculate IC₅₀ and confidence intervals, as demonstrated in benzamide derivative studies .

How can researchers design experiments to elucidate the mechanism of action targeting protein kinases?

Advanced Research Focus

To probe kinase inhibition:

- Perform kinase profiling assays (e.g., Eurofins KinaseProfiler) using recombinant enzymes (e.g., CDK2, EGFR).

- Analyze binding via surface plasmon resonance (SPR) or molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with the pyrimidinone oxygen) .

- Validate cellular effects via Western blotting for phosphorylated substrates (e.g., pRb for CDK inhibition) .

What strategies improve the stability and bioavailability of this compound in preclinical studies?

Advanced Research Focus

Addressing poor solubility and metabolic instability:

- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the 2-oxo position.

- Metabolic studies : Incubate with liver microsomes (human/rat) to identify major CYP450 metabolites. Adjust substituents (e.g., electron-withdrawing groups on benzamide) to reduce oxidation .

How should researchers validate synthetic intermediates when scaling up production?

Basic Research Focus

Critical steps include:

- Intermediate tracking : Use LC-MS for real-time monitoring of iodination (e.g., m/z shift from 245 to 372 upon iodine incorporation).

- Purity thresholds : Ensure intermediates are >90% pure via HPLC before proceeding.

- Process optimization : Transition from batch to continuous flow reactors for hazardous steps (e.g., iodination with NIS) to improve safety and yield .

What analytical techniques are essential for confirming the identity of this compound?

Basic Research Focus

A multi-technique approach:

- NMR : ¹H NMR should show a singlet for the NH proton (~12 ppm) and aromatic protons (~7.5–8.0 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~165 ppm .

- Mass spectrometry : ESI-MS ([M+H]⁺ expected at ~384 m/z).

- Elemental analysis : Match calculated vs. observed C, H, N, and I percentages (±0.3%) .

How can computational modeling guide the design of derivatives with enhanced activity?

Advanced Research Focus

Leverage QSAR models and docking simulations :

- Build 3D models (e.g., Schrödinger Maestro) to correlate substituent effects (e.g., electron-withdrawing groups at position 5) with bioactivity.

- Screen virtual libraries for ADMET properties (e.g., LogP <3 for improved permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.